molecular formula C38H46F2N6O9S2 B3325841 Rosuvastatin calcium impurity E [EP] CAS No. 2226413-61-0

Rosuvastatin calcium impurity E [EP]

Numéro de catalogue B3325841
Numéro CAS: 2226413-61-0
Poids moléculaire: 832.9 g/mol
Clé InChI: MWYNOQUFUVPRSK-KTLASYKKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rosuvastatin EP Impurity E, also known as Rosuvastatin Related Compound B, is an impurity standard . Its chemical name is (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-2-hydroxyethyl]sulfonylamino]-6-(1-methylethyl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid . The molecular formula is C38H46F2N6O9S2 and the molecular weight is 832.93 g/mol .


Synthesis Analysis

The synthesis of Rosuvastatin and its impurities involves a regio- and stereocontrolled ICl-induced intramolecular cyclization of chiral homoallylic carbonate . Another method involves a series of steps including the use of organic acid in the presence of an alcoholic solvent at higher temperatures, followed by gradual cooling, pH adjustment, and isolation of the wet-cake of rosuvastatin diol ester .


Molecular Structure Analysis

The molecular structure of Rosuvastatin EP Impurity E can be represented by the SMILES notation: FC(C=C1)=CC=C1C2=C(C(O)CS(N©C3=NC(C4=CC=C(F)C=C4)=C(/C=C/C@@HCC@@HCC([O-])=O)C(C©C)=N3)(=O)=O)C(C©C)=NC(N©S©(=O)=O)=N2 .


Chemical Reactions Analysis

Rosuvastatin and its impurities undergo different degradation processes under various conditions such as thermal, light, and acidity, leading to the formation of different degradation products . The type of solvent matrix used in sample extraction controls the direction of the equilibrium between Rosuvastatin and its lactone form .

Applications De Recherche Scientifique

Cardiovascular Disease Prevention

Rosuvastatin's efficacy extends beyond lipid profile improvement. Its role in cardiovascular disease prevention, particularly through its pleiotropic effects, is significant. The drug contributes to the slowing of atherosclerosis progression within the artery walls, associating with improved cardiovascular outcomes. This is achieved through a favorable balance of effects on atherogenic and protective lipoproteins, alongside its noted anti-inflammatory and antioxidant effects which improve endothelial dysfunction (Miao Hu & B. Tomlinson, 2013).

Atherosclerosis and Lipid Profile Management

Rosuvastatin has been highlighted for its superior lipid-lowering efficacy, enabling a significant number of patients to achieve LDL-C goals. Its impact on atherosclerosis, particularly in slowing progression and inducing regression, supports its use in secondary prevention strategies. This is consistent with the outcomes of various clinical trials and studies, demonstrating rosuvastatin's potential in managing atherosclerosis and improving lipid profiles across diverse patient demographics (G. Keating & D. M. Robinson, 2008).

Pharmacokinetic and Pharmacodynamic Profile

Rosuvastatin is distinguished by its pharmacokinetic and pharmacodynamic properties, which contribute to its effectiveness and safety profile. Its unique interactions, specifically its minimal metabolism via the cytochrome P450 system, enhance its safety and reduce the risk of drug-drug interactions. This aspect is particularly relevant in the clinical setting, where rosuvastatin is often prescribed alongside other medications (M. Kostapanos, H. Milionis, & M. Elisaf, 2010).

Mécanisme D'action

As an impurity of Rosuvastatin, the mechanism of action of Rosuvastatin EP Impurity E is likely related to that of Rosuvastatin. Rosuvastatin is a selective and competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis .

Propriétés

IUPAC Name

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46F2N6O9S2/c1-21(2)33-29(17-16-27(47)18-28(48)19-31(50)51)35(23-8-12-25(39)13-9-23)43-38(41-33)46(6)57(54,55)20-30(49)32-34(22(3)4)42-37(45(5)56(7,52)53)44-36(32)24-10-14-26(40)15-11-24/h8-17,21-22,27-28,30,47-49H,18-20H2,1-7H3,(H,50,51)/b17-16+/t27-,28-,30?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYNOQUFUVPRSK-KTLASYKKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C3=C(N=C(N=C3C(C)C)N(C)S(=O)(=O)C)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46F2N6O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2226413-61-0
Record name (3R,5S,6E)-7-(4-(4-Fluorophenyl)-2-(((2-(4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl)-2-hydroxyethyl)sulfonyl)(methyl)amino)-6-(1-methylethyl)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2226413610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,5S,6E)-7-(4-(4-FLUOROPHENYL)-2-(((2-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-2-(METHYL(METHYLSULFONYL)AMINO)PYRIMIDIN-5-YL)-2-HYDROXYETHYL)SULFONYL)(METHYL)AMINO)-6-(1-METHYLETHYL)PYRIMIDIN-5-YL)-3,5-DIHYDROXYHEPT-6-ENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DWS9BK2LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosuvastatin calcium impurity E [EP]
Reactant of Route 2
Reactant of Route 2
Rosuvastatin calcium impurity E [EP]
Reactant of Route 3
Rosuvastatin calcium impurity E [EP]
Reactant of Route 4
Reactant of Route 4
Rosuvastatin calcium impurity E [EP]
Reactant of Route 5
Reactant of Route 5
Rosuvastatin calcium impurity E [EP]
Reactant of Route 6
Rosuvastatin calcium impurity E [EP]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.